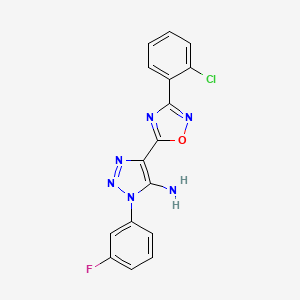
(4-Chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chlorophenyl)methanamine hydrochloride” is a compound with the CAS Number: 42365-43-5. It has a molecular weight of 178.06 and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)methanamine” is represented by the formula C7H8ClN .
Physical And Chemical Properties Analysis
“(4-Chlorophenyl)methanamine” has a density of 1.2±0.1 g/cm3 and a boiling point of 216.6±15.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Environmental Impact and Degradation
Chlorophenols, compounds related to (4-Chlorophenyl)-(2,3-difluorophenyl)methanamine; hydrochloride, are notable for their environmental presence due to industrial activities. Krijgsheld and Gen (1986) assessed the environmental impact of chlorophenols, finding that while they generally exert moderate toxic effects on mammalian and aquatic life, their persistence and bioaccumulation potential vary greatly with environmental conditions. These findings suggest a potential area of research for the environmental fate and biodegradability of the specific compound (Krijgsheld & Gen, 1986).
Toxicology and Human Health
The toxic effects of chlorinated compounds, including chlorophenols, have been extensively studied, with implications for both human health and wildlife. For instance, the study by Islam et al. (2017) on 2,4-Dichlorophenoxyacetic acid (2,4-D) highlights the widespread distribution of such chemicals and their potential lethal effects on non-target organisms, pointing towards a critical need for research into the toxicity and safe handling of similar compounds (Islam et al., 2017).
Analytical Applications
Hydroxytriazenes, compounds structurally related to the one , have been employed as analytical reagents for the spectrophotometric and complexometric determination of transition metal ions. This suggests potential research applications for (4-Chlorophenyl)-(2,3-difluorophenyl)methanamine; hydrochloride in analytical chemistry, particularly in developing new methods for the detection and quantification of environmental pollutants or as part of synthetic pathways in organic chemistry (Kumar, Goswami, & Purohit, 2003).
Environmental Fate and Bioaccumulation
Research on DDT isomers and metabolites, such as the work by Ricking and Schwarzbauer (2012), provides an important perspective on the environmental fate, bioaccumulation, and transformation of chlorinated compounds. Understanding how these compounds degrade, transform, and impact ecosystems can inform environmental risk assessments and mitigation strategies for compounds like (4-Chlorophenyl)-(2,3-difluorophenyl)methanamine; hydrochloride (Ricking & Schwarzbauer, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N.ClH/c14-9-6-4-8(5-7-9)13(17)10-2-1-3-11(15)12(10)16;/h1-7,13H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQFBQMJGRZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C2=CC=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)


![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride](/img/structure/B2636579.png)


![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)


